Dimethyl 2,4-dibromoglutarate
Overview
Description
Dimethyl 2,4-dibromoglutarate is a chemical compound that belongs to the class of dibrominated glutaric acid derivatives. It is a colorless liquid with a molecular formula of C6H8Br2O4 and a molecular weight of 295.94 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
Dimethyl 2,4-dibromoglutarate is a chemical compound that has been studied for its potential in various chemical reactions . .
Mode of Action
The mode of action of this compound involves a process known as 1,3-debromination . This process involves the reductive cyclization of the isomers of this compound . The reaction is stereospecific, resulting in the formation of a trans cyclopropane product .
Biochemical Pathways
The compound is involved in 1,3-debromination reactions, which are significant in various biochemical processes .
Result of Action
The result of the action of this compound is the formation of a trans cyclopropane product through a stereospecific reaction . This suggests that the compound may have potential applications in the synthesis of cyclopropane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dibromoglutarate can be synthesized through the bromination of dimethyl glutarate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,4-dibromoglutarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form dimethyl glutarate using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form dimethyl 2,4-dibromoglutaric acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols at room temperature.
Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Performed in aqueous or acidic conditions at elevated temperatures.
Major Products Formed:
Scientific Research Applications
Dimethyl 2,4-dibromoglutarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a model compound for morphine and other selective ligands due to its structural similarity.
Medicine: Investigated for its potential use in drug development, particularly in the design of opioid receptor ligands.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Dimethyl 2,4-dibromoglutarate can be compared with other similar compounds, such as:
Dimethyl Glutarate: Lacks the bromine atoms and therefore has different reactivity and applications.
Dimethyl 2,4-dichloroglutarate: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Dimethyl 2,4-difluoroglutarate:
Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
dimethyl 2,4-dibromopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBXTTCCOXKVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403900 | |
Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869-09-0 | |
Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl 2,4-dibromopentanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl 2,4-dibromoglutarate interesting in the context of stereoselective synthesis?
A1: this compound exists as both (±) and meso isomers. This allows for the study of stereospecificity in 1,3-debromination reactions, which is crucial for controlling the three-dimensional shape and thus the properties of the resulting cyclopropane products. The research demonstrates that the reaction of this compound with the metallate PPN+Cr(CO)4NO− exhibits varying degrees of stereoselectivity depending on the starting isomer. []
Q2: How does the stereochemistry of this compound influence the outcome of the debromination reaction?
A2: The research shows that the debromination reaction of the (±) isomers of this compound proceeds stereospecifically, yielding exclusively the trans cyclopropane product. This suggests a strict double inversion mechanism is at play. While the reaction with the meso isomer is less selective with this compound itself, it shows a distinct preference for the cis cyclopropane isomer when methyl groups are present at the 2 and 4 positions. This highlights the impact of even small structural changes on the stereochemical outcome of the reaction. []
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